molecular formula C11H15ClN2O2 B2949594 4-(Piperazin-1-ylcarbonyl)phenol hydrochloride CAS No. 1170576-51-8

4-(Piperazin-1-ylcarbonyl)phenol hydrochloride

Cat. No.: B2949594
CAS No.: 1170576-51-8
M. Wt: 242.7
InChI Key: INPKAZCIHAEANI-UHFFFAOYSA-N
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Description

4-(Piperazin-1-ylcarbonyl)phenol Hydrochloride is a high-quality chemical intermediate designed for advanced pharmaceutical and organic synthesis research. This compound is supplied as a high-purity reference standard, essential for analytical method development (AMD), method validation, and quality control (QC) laboratories, playing a critical role in the documentation for regulatory submissions . Its molecular structure, which incorporates both piperazine and phenol functional groups, makes it a valuable scaffold in medicinal chemistry for constructing novel molecules, particularly in the exploration of neuropharmacology and other therapeutic areas . As a building block, its mechanism of action is not intrinsic but is derived from the final active pharmaceutical ingredient (API) it helps to create. The piperazine moiety is often utilized to fine-tune the solubility, bioavailability, and binding affinity of candidate drugs to biological targets . Researchers employ this compound under strict laboratory conditions to develop new synthetic pathways and generate compounds for biological screening. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications . Comprehensive safety data is provided, and researchers must consult the Safety Data Sheet (SDS) and adhere to established laboratory safety protocols, including the use of appropriate personal protective equipment (PPE) and working in a well-ventilated area .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-hydroxyphenyl)-piperazin-1-ylmethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2.ClH/c14-10-3-1-9(2-4-10)11(15)13-7-5-12-6-8-13;/h1-4,12,14H,5-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPKAZCIHAEANI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC=C(C=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperazin-1-ylcarbonyl)phenol hydrochloride typically involves the reaction of piperazine with phenol derivatives under controlled conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often require the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The yields for these reactions are generally high, ranging from 81% to 91% .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(Piperazin-1-ylcarbonyl)phenol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions may produce amines or alcohols. Substitution reactions can result in various substituted phenol derivatives.

Scientific Research Applications

4-(Piperazin-1-ylcarbonyl)phenol hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Piperazin-1-ylcarbonyl)phenol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and phenol group allow it to bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

Piperazine derivatives are highly modular, with substituents significantly altering pharmacological and physicochemical properties. Below is a comparative analysis:

Compound Structure Key Features Pharmacological Implications References
4-(Piperazin-1-ylcarbonyl)phenol hydrochloride Phenol group linked via carbonyl to piperazine High polarity due to phenol; hydrogen-bonding capability Enhanced binding affinity to receptors with polar active sites
2-(4-(Piperazin-1-yl)phenyl)pyrimidine hydrochloride Pyrimidine ring attached to piperazine-phenyl Aromatic pyrimidine enhances π-π stacking; planar structure Likely targets kinases or nucleic acid-binding proteins
1-Piperazinyl(4-pyridinyl)methanone hydrochloride Piperazine linked to pyridine via carbonyl Pyridine’s electron-withdrawing nature reduces basicity Altered pharmacokinetics (e.g., metabolism, CNS penetration)
3-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol hydrochloride Chlorophenyl and diphenylpropanol substituents Lipophilic chlorophenyl increases membrane permeability Potential antipsychotic or adrenergic receptor modulation

Physicochemical Properties

  • Solubility: The phenol group in this compound improves water solubility compared to chlorophenyl () or trifluoromethyl () derivatives, which are more lipophilic .
  • Stability : Hydrochloride salts generally exhibit better stability under physiological conditions than free bases. However, electron-withdrawing groups (e.g., trifluoromethyl in ) may reduce hydrolytic stability .

Biological Activity

4-(Piperazin-1-ylcarbonyl)phenol hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound features a piperazine moiety linked to a phenolic carbonyl group, which is significant for its interaction with biological targets. The general structure can be represented as follows:

C9H12ClN2O\text{C}_9\text{H}_{12}\text{ClN}_2\text{O}

The biological activity of this compound is largely attributed to its interactions with various receptors and enzymes:

  • Cannabinoid Receptors : Similar compounds have shown selective binding to cannabinoid receptor type 1 (CB1), which is involved in various physiological processes including appetite regulation and pain modulation. For instance, analogs have demonstrated inverse agonist activity at CB1 receptors, potentially leading to therapeutic applications in obesity and metabolic disorders .
  • Tyrosinase Inhibition : Compounds with similar structures have been evaluated for their inhibitory effects on tyrosinase (TYR), an enzyme crucial for melanin biosynthesis. Inhibiting TYR can have applications in treating hyperpigmentation disorders .

Biological Activity Data

Activity TypeObservationsReference
CB1 Receptor BindingSelective binding with Ki value of 220 nM
Tyrosinase InhibitionIC50 values < 5 μM for related compounds
Antioxidant ActivityExhibited antioxidant properties without cytotoxicity
Antimicrobial ActivityPotential antifungal and antibacterial properties observed in related piperazine derivatives

Case Studies

Several studies have investigated the biological effects of compounds structurally related to this compound:

  • Anti-Melanogenic Effects : A study synthesized a series of piperazine derivatives that inhibited tyrosinase, showing significant anti-melanogenic effects on B16F10 cells. The most potent compound displayed an IC50 value of 1.5 μM, indicating strong inhibitory activity against melanin production .
  • Cannabinoid Receptor Studies : Research on benzhydryl piperazine analogs demonstrated their efficacy as CB1 inverse agonists, leading to a reduction in basal G protein coupling activity. These findings suggest potential applications in managing obesity-related conditions .
  • Antimicrobial Properties : Another study evaluated the antimicrobial activity of piperazine derivatives against various pathogens, confirming their potential as effective agents against bacterial and fungal infections .

Q & A

Q. What are the recommended synthetic routes for 4-(Piperazin-1-ylcarbonyl)phenol hydrochloride, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis of piperazine derivatives typically involves nucleophilic substitution or coupling reactions. For example, 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride is synthesized via reaction of 4-chloronitrobenzene with N-methylpiperazine under alkaline conditions, followed by HCl treatment . For the target compound, a similar approach could involve coupling piperazine with a phenol-containing carbonyl precursor (e.g., 4-hydroxybenzoyl chloride). Optimization may include adjusting reaction temperature (40–80°C), using polar aprotic solvents (e.g., DMF), and controlling stoichiometric ratios (1:1.2 molar ratio of phenol derivative to piperazine). Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂:MeOH gradient) is recommended to isolate the hydrochloride salt .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity (e.g., piperazine ring protons at δ 2.5–3.5 ppm, aromatic protons at δ 6.5–7.5 ppm) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) assess purity (>98% by area normalization) .
  • Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
  • Elemental Analysis : Verify C, H, N, Cl content within ±0.3% of theoretical values .

Q. How do pH and temperature influence the stability of this compound in aqueous solutions?

  • Methodological Answer : Stability studies should be conducted at pH 3–9 (buffered solutions) and temperatures (4°C, 25°C, 40°C). For example, piperazine derivatives degrade faster under alkaline conditions due to hydrolysis of the piperazine ring. At pH > 8, degradation products may include free piperazine and phenolic byproducts. At elevated temperatures (e.g., 40°C), accelerated decomposition occurs, requiring storage at 4°C in dark, airtight containers. Monitor stability via HPLC every 24 hours for 7 days .

Advanced Research Questions

Q. What strategies are employed to optimize reaction parameters (e.g., solvent choice, catalyst use) in the synthesis of piperazine-derived compounds?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of piperazine, while minimizing side reactions.
  • Catalysts : Use of DMAP (4-dimethylaminopyridine) accelerates carbonyl coupling reactions.
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes at 100°C vs. 12 hours conventionally) and improves yield by 15–20% .
  • DoE (Design of Experiments) : Statistically optimize variables (temperature, solvent volume, reagent ratio) using software like Minitab to identify ideal conditions .

Q. How can researchers identify and quantify synthetic impurities in this compound using LC-MS?

  • Methodological Answer :
  • LC-MS Setup : C18 column, 0.1% formic acid in water/acetonitrile gradient, positive ion mode.
  • Impurity Profiling : Compare retention times and m/z values against standards. Common impurities include unreacted phenol derivatives (m/z ~138) or N-oxide byproducts (m/z +16).
  • Quantification : Calibrate with spiked impurity standards (0.1–1.0% w/w) and use area-under-curve (AUC) for linear regression analysis .

Q. What computational methods (e.g., DFT) predict the reactivity of this compound?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian09 with B3LYP/6-311G(d,p) basis set to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO).
  • Reactivity Descriptors : Electrophilicity index (ω) and Fukui functions identify nucleophilic sites (e.g., piperazine nitrogen) prone to protonation or alkylation .
  • Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to predict solubility and aggregation behavior .

Q. How to design binding assays to study interactions between the compound and biological targets (e.g., serotonin receptors)?

  • Methodological Answer :
  • Radioligand Displacement Assays : Use ³H-labeled serotonin (5-HT) in HEK293 cells expressing 5-HT1A receptors. Measure IC₅₀ via scintillation counting.
  • Surface Plasmon Resonance (SPR) : Immobilize receptor on a CM5 chip; monitor binding kinetics (kₐ, kₑ) at varying compound concentrations (1 nM–10 µM) .
  • Fluorescence Polarization : Fluorescently tagged compound competes with unlabeled ligand; calculate Kd from polarization shifts .

Q. How to resolve contradictions in biological activity data influenced by experimental variables (e.g., pH, temperature)?

  • Methodological Answer :
  • Multivariate Analysis : Use ANOVA to isolate variables (pH, incubation time) causing discrepancies in IC₅₀ values.
  • Control Experiments : Repeat assays under standardized conditions (pH 7.4, 37°C, 5% CO₂) with internal controls (e.g., known 5-HT antagonists).
  • Meta-Analysis : Compare data across studies using tools like RevMan to identify confounding factors (e.g., cell line variability) .

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